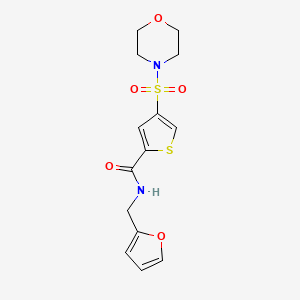![molecular formula C13H19ClN2O4 B4400364 4-[3-(3-Nitrophenoxy)propyl]morpholine;hydrochloride](/img/structure/B4400364.png)
4-[3-(3-Nitrophenoxy)propyl]morpholine;hydrochloride
概要
説明
4-[3-(3-Nitrophenoxy)propyl]morpholine;hydrochloride is a chemical compound with the molecular formula C₁₃H₁₉ClN₂O₄. It is a morpholine derivative, characterized by the presence of a nitrophenoxy group attached to a propyl chain, which is further linked to a morpholine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Nitrophenoxy)propyl]morpholine;hydrochloride typically involves the reaction of 3-nitrophenol with 3-chloropropylmorpholine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-nitrophenol is replaced by the propylmorpholine group. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions
4-[3-(3-Nitrophenoxy)propyl]morpholine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the cleavage of the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: 4-[3-(3-aminophenoxy)propyl]morpholine.
Substitution: Various substituted morpholine derivatives.
Hydrolysis: Decomposition products including 3-nitrophenol and morpholine derivatives.
科学的研究の応用
4-[3-(3-Nitrophenoxy)propyl]morpholine;hydrochloride is used in a variety of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of 4-[3-(3-Nitrophenoxy)propyl]morpholine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the morpholine ring can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-[3-(4-nitrophenoxy)propyl]morpholine hydrochloride: Similar structure but with the nitro group in the para position.
4-[3-(2-nitrophenoxy)propyl]morpholine hydrochloride: Similar structure but with the nitro group in the ortho position.
4-[3-(3-chlorophenoxy)propyl]morpholine hydrochloride: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
4-[3-(3-Nitrophenoxy)propyl]morpholine;hydrochloride is unique due to the specific positioning of the nitro group, which can influence its reactivity and binding properties. The presence of the nitro group in the meta position can lead to different electronic and steric effects compared to its ortho and para counterparts, making it a valuable compound for specific research applications.
特性
IUPAC Name |
4-[3-(3-nitrophenoxy)propyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4.ClH/c16-15(17)12-3-1-4-13(11-12)19-8-2-5-14-6-9-18-10-7-14;/h1,3-4,11H,2,5-10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPUKRURUMYGKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=CC=CC(=C2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(Dimethylamino)propoxy]benzonitrile;hydrochloride](/img/structure/B4400281.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B4400284.png)
![2-[(4-ethoxy-3-methylphenyl)sulfonyl-methylamino]-N-phenylacetamide](/img/structure/B4400295.png)
![(1,3-benzodioxol-5-ylmethyl)[4-(dimethylamino)benzyl]amine hydrochloride](/img/structure/B4400306.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B4400316.png)
![N-(2-furylmethyl)-2-[3-(hydroxymethyl)phenoxy]acetamide](/img/structure/B4400325.png)
![4-chloro-N,N-bis[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4400340.png)
![4-Methyl-1-[4-(3-nitrophenoxy)butyl]piperidine;hydrochloride](/img/structure/B4400348.png)
![Methyl 2-[(4-chlorophenyl)sulfonyl-ethylamino]acetate](/img/structure/B4400358.png)
![1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]piperidine;hydrochloride](/img/structure/B4400368.png)
![N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4400373.png)

![N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-2-methoxyethanamine;hydrochloride](/img/structure/B4400375.png)

